4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole
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Overview
Description
“4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole” is a heterocyclic compound1. However, the specific details about this compound are not readily available in the search results.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid2. However, the specific synthesis process for “4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole” is not explicitly mentioned in the search results.Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole” is not explicitly mentioned in the search results. However, it’s worth noting that the compound likely contains a benzo[d]thiazole ring and a piperidine ring, given its name.Chemical Reactions Analysis
The specific chemical reactions involving “4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole” are not detailed in the search results. However, similar compounds have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc3.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole” are not detailed in the search results.Scientific Research Applications
Synthesis and Antimicrobial Activity
4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole and its derivatives have been extensively studied for their synthesis and antimicrobial properties. For example, some synthesized compounds, including derivatives of 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole, have shown significant antimicrobial activity. These include activities against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, emphasizing their potential in antimicrobial drug development (Anuse et al., 2019).
Anti-arrhythmic Potential
Research has also been conducted on the anti-arrhythmic properties of compounds synthesized from 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole. For instance, certain derivatives have demonstrated significant anti-arrhythmic activity, which could be valuable for developing new treatments for cardiac arrhythmias (Abdel‐Aziz et al., 2009).
Biological Properties
The biological properties of new piperidine-substituted benzothiazole derivatives have been studied, revealing interesting antibacterial and antifungal activities. Such studies suggest the potential of these compounds in developing new antimicrobial agents (Shafi et al., 2021).
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds based on 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole are crucial for understanding their chemical behavior and potential applications. These studies involve detailed spectral analysis, aiding in the development of novel compounds with desired properties (Bi, 2014).
Molecular Docking Studies
Molecular docking studies have been performed on compounds derived from 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole. These studies are important for predicting the activity of these compounds against specific biological targets, such as estrogen and progesterone receptors in the case of cancer research (Shirani et al., 2021).
Safety And Hazards
Future Directions
Piperidine derivatives, such as “4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry4. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry4.
Please note that the information provided is based on the available search results and may not fully cover “4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole”. For a more comprehensive understanding, further research and analysis would be required.
properties
IUPAC Name |
4-bromo-2-piperidin-1-yl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S/c13-9-5-4-6-10-11(9)14-12(16-10)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUDLUXGKOQHFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole |
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